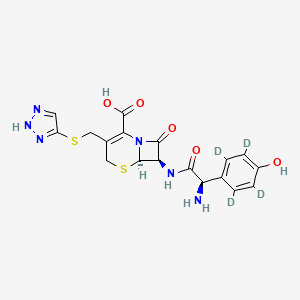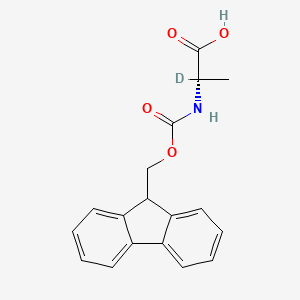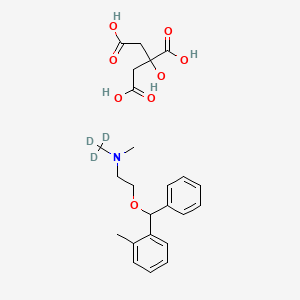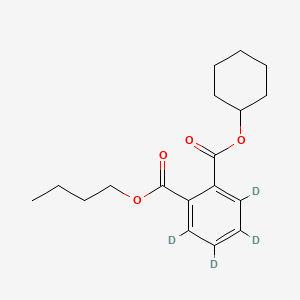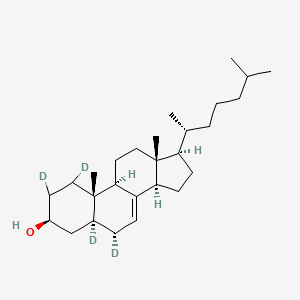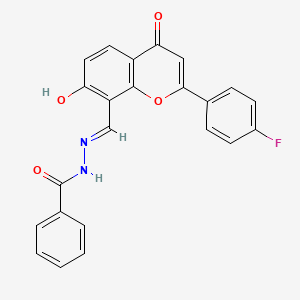
Urease-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through reactions such as condensation, cyclization, and substitution.
Formation of this compound: The final step involves the reaction of intermediates under specific conditions, such as temperature, pressure, and the presence of catalysts, to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Common methods include:
Batch Processing: Involves producing this compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Processing: Involves a continuous flow of reactants and products, which can be more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Urease-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: Involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: Involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include various oxidized, reduced, or substituted derivatives of this compound.
Applications De Recherche Scientifique
Urease-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of urease and its effects on various chemical processes.
Biology: Used to investigate the role of urease in biological systems and its impact on cellular functions.
Industry: Used in agriculture to control the activity of urease in soil, thereby improving nitrogen utilization and reducing environmental pollution.
Mécanisme D'action
Urease-IN-3 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity . The molecular targets of this compound include the nickel ions in the active site of urease, which are essential for its enzymatic function . By blocking the active site, this compound prevents the hydrolysis of urea, leading to a decrease in the production of ammonia and carbamate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Urease-IN-3 include other urease inhibitors such as:
Acetohydroxamic Acid: A well-known urease inhibitor used in the treatment of urinary tract infections.
Triazolothiadiazoles: A class of compounds with potent urease inhibitory activity.
Uniqueness of this compound
This compound is unique due to its high potency and specificity for the urease enzyme. Unlike some other inhibitors, this compound has been shown to have minimal off-target effects, making it a valuable tool for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H15FN2O4 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
N-[(E)-[2-(4-fluorophenyl)-7-hydroxy-4-oxochromen-8-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H15FN2O4/c24-16-8-6-14(7-9-16)21-12-20(28)17-10-11-19(27)18(22(17)30-21)13-25-26-23(29)15-4-2-1-3-5-15/h1-13,27H,(H,26,29)/b25-13+ |
Clé InChI |
CDTZFFAOENGXSO-DHRITJCHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


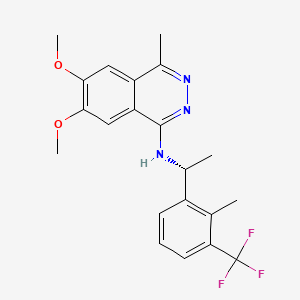
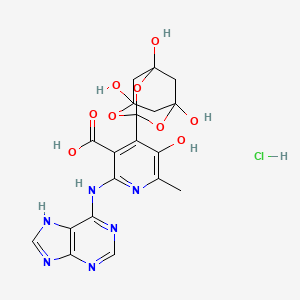


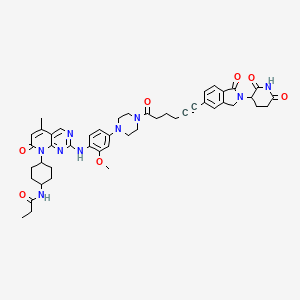

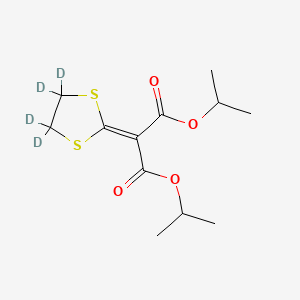
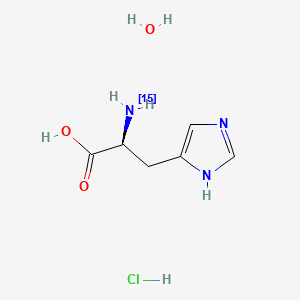
![[(E)-6,6-dimethylhept-2-en-4-ynyl]-[[5-(hydroxymethyl)-8-methyl-2-propyl-4H-[1,3]dioxino[4,5-c]pyridin-6-yl]methyl]-methyl-(naphthalen-1-ylmethyl)azanium;bromide](/img/structure/B12417479.png)
